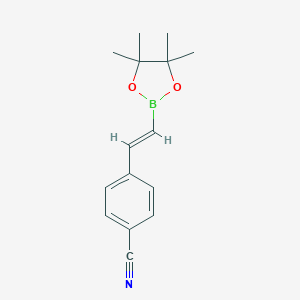
2,4,6-Tri-tert-butylaniline
Vue d'ensemble
Description
2,4,6-Tri-tert-butylaniline is an organic compound with the linear formula [(CH3)3C]3C6H2NH2 . It is a white to light yellow powder or crystal . This compound is used in the synthesis of monomeric iminophosphorane .
Molecular Structure Analysis
The molecular formula of 2,4,6-Tri-tert-butylaniline is C18H31N . The molecular weight is 261.45 . The SMILES string is CC©©c1cc(c(N)c(c1)C©©C)C©©C .Chemical Reactions Analysis
The reactivity of 2,4,6-Tri-tert-butylaniline with alkyl iodides under high pressure has been reported . Oxidation reactions of 2,4,6-tri-t-butylaniline with lead tetraacetate (LTA), lead tetrabenzoate (LTB), peroxybenzoic acid (PBA) and benzoyl peroxide have also been studied .Physical And Chemical Properties Analysis
2,4,6-Tri-tert-butylaniline is a solid at 20°C . It has a melting point of 145-147°C . It is light sensitive and air sensitive, and should be stored under inert gas .Applications De Recherche Scientifique
Catalytic Oxidation
2,4,6-Tri-tert-butylaniline has been investigated in the context of catalytic oxidation processes. For instance, its oxidation with molecular oxygen and tert-butylhydroperoxide was studied using biomimetic Schiff base complexes as catalysts. These studies highlight its potential in synthetic chemistry and catalysis, particularly in reactions involving the oxidation of organic compounds (J. Knaudt et al., 2000).
Structural and Rotameric Studies
Research has delved into the structural properties and rotamerism of 2,4,6-tri-tert-butylaniline derivatives. The interconversion between separable anilide rotamers through the formation of lithium enolates and their subsequent reactivity has been a subject of study, providing insights into the stereochemical aspects of this compound and its derivatives (Yusuke Ohnishi et al., 2011).
Radical Chemistry
The dediazoniation reaction of 2,4,6-tri-tert-butylaniline, leading to the formation of radicals, has been explored through electron spin resonance and product studies. These investigations contribute to a deeper understanding of radical chemistry and the behavior of sterically hindered aromatic compounds under specific reaction conditions (L. Barclay et al., 1979).
Hydroamination Reactions
The compound has been involved in studies related to hydroamination reactions, particularly in the context of s-block-metal-mediated catalysis. Such research underscores the utility of 2,4,6-tri-tert-butylaniline in complex organic syntheses and the development of new catalytic methodologies (Fadi M. Younis et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2,4,6-tritert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGDSCBQPJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242118 | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri-tert-butylaniline | |
CAS RN |
961-38-6 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)




![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
